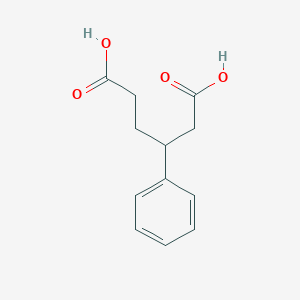
1,2-O-(1-Methylethylidene)-6-O-(triphenylmethyl)-Beta-L-arabino-hexofuranos-5-ulose Oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-O-(1-Methylethylidene)-6-O-(triphenylmethyl)-Beta-L-arabino-hexofuranos-5-ulose Oxime is a complex organic compound that belongs to the class of hexofuranoses. This compound is characterized by the presence of an oxime group, a triphenylmethyl protecting group, and an isopropylidene acetal. These structural features make it a valuable intermediate in synthetic organic chemistry, particularly in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-O-(1-Methylethylidene)-6-O-(triphenylmethyl)-Beta-L-arabino-hexofuranos-5-ulose Oxime typically involves multiple steps:
Formation of the Isopropylidene Acetal: The starting material, Beta-L-arabino-hexofuranose, is reacted with acetone in the presence of an acid catalyst such as sulfuric acid to form the 1,2-O-(1-methylethylidene) derivative.
Protection of the Hydroxyl Group: The 6-hydroxyl group is protected by reacting the intermediate with triphenylmethyl chloride (trityl chloride) in the presence of a base like pyridine.
Oxidation to Form the Ketone: The protected sugar is then oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) to form the corresponding ketone.
Formation of the Oxime: Finally, the ketone is reacted with hydroxylamine hydrochloride in the presence of a base like sodium acetate to form the oxime.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring can also improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1,2-O-(1-Methylethylidene)-6-O-(triphenylmethyl)-Beta-L-arabino-hexofuranos-5-ulose Oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The triphenylmethyl group can be removed under acidic conditions to yield the free hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in the presence of a suitable solvent.
Substitution: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA).
Major Products
Nitrile Oxides: From oxidation reactions.
Amines: From reduction reactions.
Free Hydroxyl Derivatives: From deprotection reactions.
Scientific Research Applications
1,2-O-(1-Methylethylidene)-6-O-(triphenylmethyl)-Beta-L-arabino-hexofuranos-5-ulose Oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Potential use in the development of new therapeutic agents due to its structural similarity to biologically active sugars.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1,2-O-(1-Methylethylidene)-6-O-(triphenylmethyl)-Beta-L-arabino-hexofuranos-5-ulose Oxime largely depends on its functional groups:
Oxime Group: Can form stable complexes with metal ions, influencing various biochemical pathways.
Triphenylmethyl Group: Acts as a protecting group, preventing unwanted reactions at the hydroxyl site during synthetic procedures.
Isopropylidene Acetal: Provides stability to the sugar moiety, facilitating selective reactions at other positions.
Comparison with Similar Compounds
Similar Compounds
1,2-O-(1-Methylethylidene)-3-O-(phenylmethyl)-Alpha-D-glucofuranose: Similar in structure but differs in the position and type of protecting groups.
1,2-O-(1-Methylethylidene)-4-C-[(phenylmethoxy)methyl]-3-O-(phenylmethyl)-L-Lyxofuranose: Another isopropylidene-protected sugar with different substituents.
Uniqueness
1,2-O-(1-Methylethylidene)-6-O-(triphenylmethyl)-Beta-L-arabino-hexofuranos-5-ulose Oxime is unique due to its combination of protecting groups and the presence of an oxime, which provides distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in selective synthetic transformations and as an intermediate in the synthesis of more complex molecules.
Properties
Molecular Formula |
C28H29NO6 |
|---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
(3aR,5S,6S,6aR)-5-[(Z)-N-hydroxy-C-(trityloxymethyl)carbonimidoyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol |
InChI |
InChI=1S/C28H29NO6/c1-27(2)34-25-23(30)24(33-26(25)35-27)22(29-31)18-32-28(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,23-26,30-31H,18H2,1-2H3/b29-22-/t23-,24-,25+,26+/m0/s1 |
InChI Key |
ONHIYYOVUQIOHV-SXFKNIRQSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]([C@@H](O[C@@H]2O1)/C(=N\O)/COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C(=NO)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile](/img/structure/B15352679.png)








![Tert-butyl 3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-4-prop-1-en-2-ylpyrrolidine-2-carboxylate](/img/structure/B15352693.png)

![(E)-Ethyl 4-(8-chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)-3,4-dihydropyridine-1(2H)-carboxylate](/img/structure/B15352708.png)

